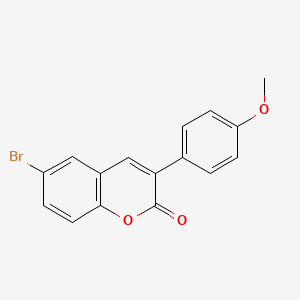

6-bromo-3-(4-methoxyphenyl)-2H-chromen-2-one

説明

Synthesis Analysis

The synthesis of compounds similar to 6-bromo-3-(4-methoxyphenyl)-2H-chromen-2-one often involves regioselective Wittig reactions, one-step processes that allow for the efficient introduction of substituents onto the chromene backbone. For instance, compounds with related structures have been synthesized through one-step regioselective Wittig reactions starting from substituted 1,2-naphthoquinones, adopting specific conformations beneficial for further reactions or applications (da Silva et al., 2007).

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by specific conformational features. For example, certain derivatives exhibit flattened boat or envelope conformations of the six-membered carbocyclic ring, with significant orthogonality between substituent phenyl rings and the chromene moiety, indicating a degree of spatial arrangement that could influence the chemical reactivity and interaction of the molecule (Inglebert et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of this compound and its analogs involves photo-reorganization, where exposure to UV light can lead to the formation of complex pentacyclic structures or rearranged chromen-ones. This reactivity is influenced by the structure of substituent groups, such as alkoxy groups, which can affect the yield and type of products formed during the photo-reorganization process (Dalai et al., 2017).

科学的研究の応用

Synthesis and Characterization

Suzuki Coupling and Lactonization Sequence : A series of benzo[c]chromen-6-ones, including compounds structurally related to 6-bromo-3-(4-methoxyphenyl)-2H-chromen-2-one, have been synthesized using Suzuki coupling and lactonization sequence. The use of ionic liquids has shown promising results in the synthesis, demonstrating effectiveness even on a multi-kilogram scale (Kemperman et al., 2006).

Synthesis of Antitumor Agents : Analogues of this compound, such as BENC-511, have been synthesized and found to exhibit potent antiproliferative activities against various tumor cell lines, showing potential as antitumor agents (Yin et al., 2013).

Biological Activities

Antimicrobiotic and Anti-inflammatory Effects : Compounds like 6-methoxy-3,3-dimethyl-3H-benzo[f]chromene have been isolated from natural sources and reported to have antimicrobiotic and anti-inflammatory effects (Liu et al., 2008).

GPR35 Agonists : 6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, a derivative of this compound, has been identified as a potent agonist for the G protein-coupled orphan receptor GPR35, suggesting its potential role in pharmacology and drug development (Funke et al., 2013).

Photovoltaic and Photochemical Applications

Dye-Sensitized Solar Cells : Chromen-2-one-based organic dyes, closely related to this compound, have been investigated for their potential application in dye-sensitized solar cells. Studies indicate that structural modifications can enhance light-capturing and electron injection capabilities, improving photoelectric conversion efficiency (Gad et al., 2020).

- ensus.app/papers/phototransformation-3alkoxychromenones-khanna/dd93a07624575d50adb573000f8cc2e6/?utm_source=chatgpt).

Antimicrobial and Enzymatic Inhibition

Antibacterial Activity : Studies on various derivatives of this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents (Abdel-Aziem et al., 2021).

Inhibition of Cholinesterases and β-Secretase Activities : Novel 7-substituted 6-iodo-3-O-flavonol glycosides, structurally related to this compound, have been evaluated for their inhibitory effects on cholinesterases and β-secretase activities, suggesting potential in therapeutic applications for neurodegenerative diseases (Agbo et al., 2019).

作用機序

Target of Action

It is a derivative of quinolone , a class of compounds known to inhibit the enzyme DNA gyrase . DNA gyrase is an essential enzyme involved in DNA replication, and its inhibition can lead to the prevention of bacterial growth .

Mode of Action

As a quinolone derivative , it may interact with its target, DNA gyrase, leading to the inhibition of DNA replication. This interaction could result in the prevention of bacterial growth .

Biochemical Pathways

As a quinolone derivative , it is likely to affect the DNA replication pathway by inhibiting the activity of DNA gyrase . The downstream effects of this inhibition could include the prevention of bacterial growth .

Result of Action

As a quinolone derivative , its action could result in the inhibition of DNA gyrase, leading to the prevention of bacterial growth .

特性

IUPAC Name |

6-bromo-3-(4-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO3/c1-19-13-5-2-10(3-6-13)14-9-11-8-12(17)4-7-15(11)20-16(14)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRERDDJDCLQSIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5509485.png)

![5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5509504.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5509511.png)

![4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5509529.png)

![7,8-dimethyl-11H-indeno[1,2-b]quinoxalin-11-one](/img/structure/B5509536.png)

![2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5509545.png)

![3-allyl-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidine-3-carboxylic acid](/img/structure/B5509546.png)